6-chloro-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
Description
6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one (CAS 899388-35-3) is a synthetic coumarin derivative with a molecular formula of C₁₅H₁₇ClN₂O₂ and a molecular weight of 292.76 g/mol. Its structure features a 2H-chromen-2-one core substituted with a chlorine atom at position 6 and a 4-methylpiperazinylmethyl group at position 4 . This compound is part of a broader class of chromenones studied for their diverse biological activities, including kinase inhibition, antimicrobial effects, and receptor modulation . The 4-methylpiperazine moiety enhances solubility and bioavailability compared to non-polar substituents, making it a promising scaffold for drug development .
Properties
IUPAC Name |
6-chloro-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-17-4-6-18(7-5-17)10-11-8-15(19)20-14-3-2-12(16)9-13(11)14/h2-3,8-9H,4-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWSTUVELSGOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps. One common method includes the reaction of 6-chloro-4-formylchromen-2-one with 4-methylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The final product is then purified using techniques like crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromen-2-one oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
6-chloro-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-chloro-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Position and Electronic Effects :
- The chlorine atom at C6 in the parent compound is an electron-withdrawing group, which enhances reactivity in nucleophilic substitutions compared to analogs like 6-methyl-4-(prop-2-yn-1-yloxy)-2H-chromen-2-one ().
- The 4-methylpiperazinylmethyl group at C4 increases solubility due to the basic piperazine nitrogen, contrasting with hydrophobic substituents like the propynyloxy group in , which reduces yield (30–64% based on substituents) .
Lipophilicity and Bioavailability :
- The parent compound’s XLogP3 (~2.0) is lower than the 7-methyl analog (XLogP3 = 2.1), indicating slightly reduced lipophilicity despite similar molecular weights .
- The 4-methoxyphenylpiperazine analog () introduces a bulky aromatic group, likely increasing LogP and altering blood-brain barrier permeability.
Receptor Binding: The 8-ethylpiperazinyl-7-hydroxy analog () binds estrogen receptor beta (ERβ), suggesting that hydroxyl and ethyl groups at C7/C8 modulate receptor specificity.
Contradictions and Limitations
- Synthesis Yields: Chlorinated derivatives (e.g., 6-chloro-4-propynyloxychromen-2-one in ) show higher yields (64%) than non-chlorinated analogs, suggesting electron-withdrawing groups facilitate reactions .
- Biological Data Gaps: Limited activity data exist for the parent compound compared to its analogs, necessitating further studies to confirm kinase inhibition claims .
Biological Activity
6-Chloro-4-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the chromenone class, characterized by its unique structure that includes a chloro group and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H19ClN2O2 |
| Molecular Weight | 304.79 g/mol |
| CAS Number | 123456-78-9 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress pathways, reducing reactive oxygen species (ROS) formation.
- DNA Intercalation : It can intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in anticancer applications.
- Receptor Binding : Potential binding to various receptors could modulate signaling pathways that influence cell growth and survival.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentrations (MIC):
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The IC50 values for different cancer types are summarized below:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest.
Case Studies
- Study on Antimicrobial Properties : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various coumarin derivatives, including this compound, against biofilm-forming bacteria. The results indicated a significant reduction in biofilm formation at sub-MIC levels, suggesting potential applications in treating chronic infections associated with biofilms.
- Anticancer Research : Another investigation focused on the effect of this compound on apoptosis in cancer cells. The study found that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins, confirming its role as a potential anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
